4-Ethynylpyridine hydrochloride

Descripción

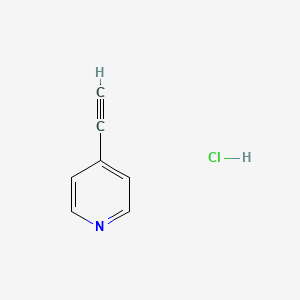

4-Ethynylpyridine hydrochloride is a chemical compound with the molecular formula C7H6ClN. It is a derivative of pyridine, featuring an ethynyl group at the fourth position of the pyridine ring. This compound is commonly used as a ligand in the synthesis of various metallic complexes .

Propiedades

IUPAC Name |

4-ethynylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N.ClH/c1-2-7-3-5-8-6-4-7;/h1,3-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBZWZGIZHLUBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=NC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584183 | |

| Record name | 4-Ethynylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352530-29-1 | |

| Record name | 4-Ethynylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethynylpyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Ethynylpyridine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-iodopyridine with trimethylsilylethyne in the presence of palladium (II) and copper (I) catalysts in a tetrahydrofuran and isopropylamine mixture. The resulting 4-trimethylsilylethynylpyridine is then treated with potassium carbonate in methanol to yield 4-ethynylpyridine, which is subsequently converted to its hydrochloride salt .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions: 4-Ethynylpyridine hydrochloride undergoes various chemical reactions, including:

Addition of Hydrogen Halides: Forms geminal dihaloalkanes.

Hydroboration-Oxidation: Converts terminal alkynes to aldehydes.

Hydrogenation: Complete hydrogenation of alkynes using Lindlar catalyst.

Cadiot-Chodkiewicz Coupling: Forms conjugated diynes.

Common Reagents and Conditions:

Hydrogen Halides: Used in addition reactions.

Borane Reagents: Used in hydroboration-oxidation.

Lindlar Catalyst: Used in partial hydrogenation.

Copper and Palladium Catalysts: Used in coupling reactions.

Major Products:

Geminal Dihaloalkanes: From hydrogen halide addition.

Aldehydes: From hydroboration-oxidation.

Alkanes: From complete hydrogenation.

Conjugated Diynes: From Cadiot-Chodkiewicz coupling.

Aplicaciones Científicas De Investigación

4-Ethynylpyridine hydrochloride is utilized in various scientific research fields:

Chemistry: As a ligand in the synthesis of metallic complexes and in cross-coupling reactions.

Biology: In the preparation of bioactive molecules and as a building block in drug discovery.

Industry: Used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals

Mecanismo De Acción

The mechanism of action of 4-ethynylpyridine hydrochloride primarily involves its role as a ligand. It coordinates with metal ions to form stable complexes, which can then participate in various catalytic and synthetic processes. The ethynyl group provides a site for further functionalization, enhancing the compound’s versatility in chemical reactions .

Comparación Con Compuestos Similares

- 2-Ethynylpyridine

- 3-Ethynylpyridine

- 4-Ethynylthiophene

Comparison: 4-Ethynylpyridine hydrochloride is unique due to its specific positioning of the ethynyl group on the pyridine ring, which influences its reactivity and coordination properties. Compared to 2-ethynylpyridine and 3-ethynylpyridine, the 4-positioned ethynyl group offers distinct steric and electronic effects, making it suitable for specific applications in coordination chemistry and material science .

Actividad Biológica

4-Ethynylpyridine hydrochloride (CAS Number: 352530-29-1) is an organonitrogen compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆ClN |

| Molecular Weight | 139.582 g/mol |

| IUPAC Name | 4-ethynylpyridine; hydrochloride |

| PubChem CID | 16216931 |

This compound is primarily used as a ligand in the synthesis of various metal complexes and has been explored for its role in drug development due to its unique structural features that facilitate interactions with biological targets.

Synthesis and Applications

This compound can be synthesized through various methods, including the reaction of pyridine derivatives with ethynyl groups. Its utility extends to the preparation of alkynyl platinum(II) compounds, which are significant in catalysis and pharmaceuticals .

Applications include:

- Ligand for Metal Complexes: It serves as a precursor for synthesizing metallic complexes used in catalysis.

- Pharmaceutical Development: Its derivatives have shown potential in drug therapy development.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its anticancer properties and potential in targeting specific receptors.

Anticancer Activity

One notable study demonstrated that self-assembled molecular rectangles containing this compound exhibited significant inhibitory effects on cancer cell proliferation. The rectangle structure was found to induce apoptosis in H1299 lung cancer cells at a low concentration (IC50 = 3.62 μM), outperforming standard treatments like cisplatin . This suggests that compounds incorporating 4-ethynylpyridine may enhance therapeutic efficacy against certain cancers.

The mechanism by which this compound exerts its biological effects is primarily through:

- Receptor Modulation: It has been implicated in modulating metabotropic glutamate receptors, which play a crucial role in neurological functions .

- Cell Signaling Pathways: The compound may influence various cell signaling pathways, contributing to its anticancer effects.

Case Studies

- Study on Self-Assembled Rectangles:

- Synthesis of Functionalized Carbazoles:

Q & A

Q. Basic Safety Guidelines

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for HCl resistance), lab coats, and safety goggles. Inspect gloves for defects before use and discard contaminated gloves properly .

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors.

- Spill Management : Neutralize spills with sodium bicarbonate, collect residues in labeled containers, and dispose according to hazardous waste regulations .

How can researchers characterize this compound using advanced spectroscopic and crystallographic techniques?

Q. Basic Characterization Workflow

- NMR : Confirm structure via H NMR (pyridyl protons at δ 8.5–8.7 ppm; ethynyl proton at δ 3.1 ppm) and C NMR (alkyne carbons at 75–85 ppm) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 138.1 (free base) and [M-Cl]⁺ at m/z 174.6 for the hydrochloride .

- X-ray Crystallography : Use OLEX2 or SHELXT for structure refinement. Single crystals grown via slow ether diffusion into methanol yield orthorhombic systems (space group Pna2₁) with unit cell parameters a = 10.2 Å, b = 12.4 Å, c = 7.8 Å .

What catalytic applications exploit this compound’s reactivity in organometallic chemistry?

Advanced Catalytic Applications

The ethynyl group enables regioselective coordination in transition-metal catalysts. For example:

- Hydrophosphination : Mg/Ca complexes of 4-ethynylpyridine show >90% regioselectivity in adding P–H bonds to alkynes (e.g., 4-ethynylpyridine + PhPH₂ → anti-Markovnikov adducts) .

- Nanocluster Assembly : Used to functionalize {Cr₇Ni} cages via Sonogashira coupling, forming pyridine-terminated clusters for magnetic studies .

How should researchers address contradictions in reported synthetic yields or purity across studies?

Q. Advanced Data Analysis

- Source Comparison : Verify solvent purity (anhydrous THF vs. technical grade) and catalyst activity (freshly prepared Pd complexes vs. aged stocks).

- Troubleshooting : If yields drop below 60%, check for oxygen contamination (use Schlenk lines) or side reactions (e.g., Glaser coupling) by TLC monitoring .

What experimental design principles apply to this compound’s use in cross-coupling reactions?

Q. Advanced Reaction Design

- Substrate Scope : Test electron-deficient aryl halides (e.g., 4-bromonitrobenzene) for enhanced reactivity.

- Ligand Effects : Replace PPh₃ with bulky ligands (e.g., XPhos) to suppress homocoupling.

- Scale-Up : For gram-scale synthesis, increase catalyst loading (7–10 mol% Pd) and use flow reactors to maintain inert conditions .

What environmental precautions are mandated for this compound disposal?

Q. Advanced Waste Management

- Neutralization : Treat aqueous waste with 10% NaOH to pH 7 before disposal.

- Incident Reporting : Notify local authorities if spills enter waterways, as HCl can acidify ecosystems .

How can researchers systematically retrieve and validate literature on this compound?

Q. Literature Search Strategy

- Databases : Use SciFinder and Reaxys with keywords “this compound AND synthesis” or “Sonogashira AND pyridine.”

- Exclusion Criteria : Filter out non-peer-reviewed sources and patents lacking experimental details .

What purification techniques resolve challenges in isolating this compound from reaction mixtures?

Q. Advanced Purification Methods

- Flash Chromatography : Use alumina columns (grade V) with 3:1 hexane/ethyl acetate to remove Pd residues.

- Recrystallization : Dissolve crude product in hot methanol and precipitate with cold ether (purity >98%) .

How does this compound influence regioselectivity in hydrophosphination reactions?

Mechanistic Insight

The ethynyl group’s electron-withdrawing effect directs P–H addition to the β-position of the alkyne. DFT studies show a 15 kcal/mol preference for anti-Markovnikov adducts due to stabilized transition states with Mg catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.